
Potassium (2,5-dimethoxyphenyl)trifluoroborate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Potassium (2,5-dimethoxyphenyl)trifluoroboranuide is an organoboron compound that belongs to the class of potassium organotrifluoroborates. These compounds are known for their stability and versatility in various chemical reactions, particularly in cross-coupling reactions. The presence of the trifluoroborate group imparts unique chemical properties, making it a valuable reagent in synthetic chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of potassium (2,5-dimethoxyphenyl)trifluoroboranuide typically involves the reaction of 2,5-dimethoxyphenylboronic acid with potassium fluoride and boron trifluoride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boron trifluoride. The general reaction scheme is as follows:
2,5-Dimethoxyphenylboronic acid+BF3+KF→Potassium (2,5-dimethoxyphenyl)trifluoroboranuide
Industrial Production Methods
Industrial production of potassium organotrifluoroborates often involves large-scale batch reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and precise control of temperature and pressure are common practices to optimize the reaction conditions.
化学反応の分析
Types of Reactions
Potassium (2,5-dimethoxyphenyl)trifluoroboranuide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phenols or quinones.
Reduction: Reduction reactions can convert the compound into its corresponding boronic acid or alcohol derivatives.
Substitution: The trifluoroborate group can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Palladium or nickel catalysts are commonly employed in cross-coupling reactions.
Major Products Formed
Oxidation: Phenols, quinones
Reduction: Boronic acids, alcohols
Substitution: Various substituted phenyl derivatives
科学的研究の応用
Potassium (2,5-dimethoxyphenyl)trifluoroboranuide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: Utilized in the development of new drugs and therapeutic agents.
Industry: Applied in the production of advanced materials and polymers.
作用機序
The mechanism of action of potassium (2,5-dimethoxyphenyl)trifluoroboranuide in cross-coupling reactions involves the formation of a boronate complex with the catalyst, followed by transmetallation and reductive elimination steps. The trifluoroborate group acts as a stable leaving group, facilitating the formation of the desired product.
類似化合物との比較
Similar Compounds
- Potassium (2-methoxyphenyl)trifluoroboranuide
- Potassium (3,4-dimethoxyphenyl)trifluoroboranuide
- Potassium (2,4-dimethylphenyl)trifluoroboranuide
Uniqueness
Potassium (2,5-dimethoxyphenyl)trifluoroboranuide is unique due to the presence of two methoxy groups at the 2 and 5 positions on the phenyl ring. This structural feature imparts distinct electronic and steric properties, making it particularly useful in specific synthetic applications where other trifluoroborates may not be as effective.
特性
分子式 |
C8H9BF3KO2 |
|---|---|
分子量 |
244.06 g/mol |
IUPAC名 |
potassium;(2,5-dimethoxyphenyl)-trifluoroboranuide |
InChI |
InChI=1S/C8H9BF3O2.K/c1-13-6-3-4-8(14-2)7(5-6)9(10,11)12;/h3-5H,1-2H3;/q-1;+1 |
InChIキー |
AVAZYGWIAYOXAR-UHFFFAOYSA-N |
正規SMILES |
[B-](C1=C(C=CC(=C1)OC)OC)(F)(F)F.[K+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



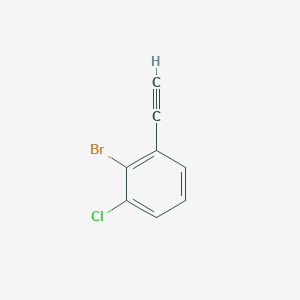
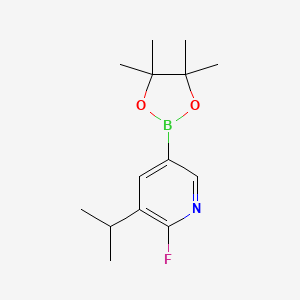
![2-[(2R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2,3-dihydro-1H-indol-2-yl]aceticacid](/img/structure/B13509891.png)
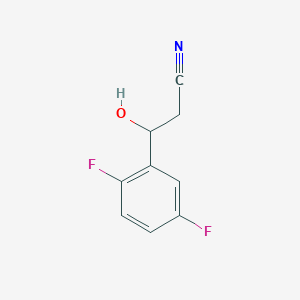
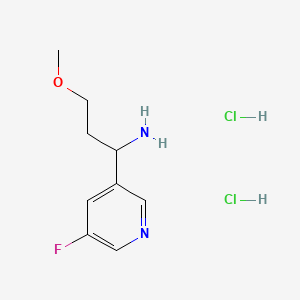
![2H,3H,4H-pyrido[3,2-b][1,4]oxazine-6-carboxylic acid](/img/structure/B13509902.png)
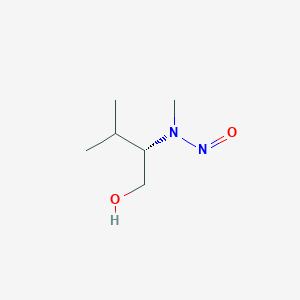
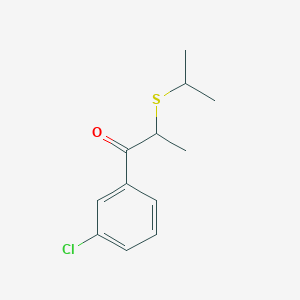
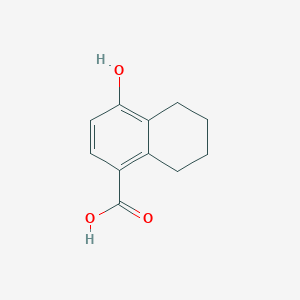
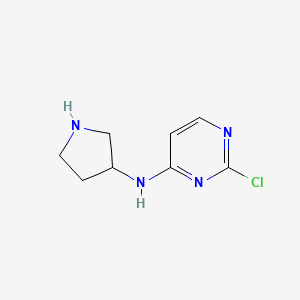
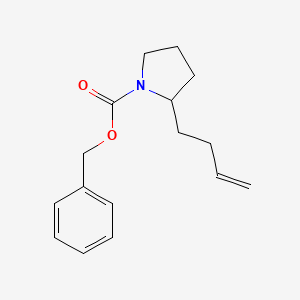
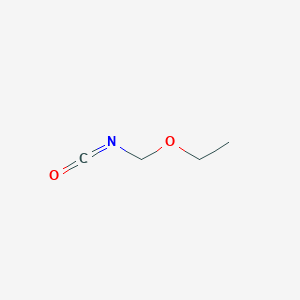
![2-[1-(Dimethylamino)cyclopropyl]ethan-1-ol hydrochloride](/img/structure/B13509950.png)
